molecular formula C19H19N3O3S2 B2853703 N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922025-87-4

N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2853703
CAS RN: 922025-87-4
M. Wt: 401.5
InChI Key: MSWXDJWLZKCRQV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as EPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPTA belongs to the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties.

Scientific Research Applications

Molecular Probes and Enzyme Inhibition

Glutaminase Inhibitors

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, has demonstrated their utility as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment Shukla et al., 2012.

Antimicrobial Applications

Novel Antimicrobial Agents

Studies on sulfonamide derivatives, which include structures similar to N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, have indicated promising results as antimicrobial agents. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has been aimed at combating microbial resistance, showing significant in vitro antibacterial and antifungal activities Darwish et al., 2014.

Pharmaceutical Research

Pharmacological Evaluations

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have explored various heterocyclic analogs, including benzothiazole derivatives. These studies aim to improve the metabolic stability of these compounds, thereby enhancing their therapeutic efficacy in targeting PI3Kα and mTOR for cancer treatments Stec et al., 2011.

Antiviral and Anticancer Potential

COVID-19 and Antimalarial Activities

Research into sulfonamide derivatives has extended to evaluating their potential in treating COVID-19 and malaria. Certain derivatives have shown promising antimalarial activity, and computational studies suggest these compounds might also be effective against SARS-CoV-2, indicating their versatility in addressing both viral and parasitic infections Fahim & Ismael, 2021.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-2-14-8-6-7-11-17(14)21-18(23)12-15-13-26-19(20-15)22-27(24,25)16-9-4-3-5-10-16/h3-11,13H,2,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWXDJWLZKCRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

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